molecular formula C20H28O5 B12823832 (4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12823832
M. Wt: 348.4 g/mol
InChI Key: UVEPVLCUQGRNSH-JKPZUIAWSA-N
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Description

(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a fused ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl and carboxylic acid groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups make it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological molecules may lead to the development of new drugs or treatments.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,4S,5R,9R,10R,11S,13R)-10,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-11-12-9-14(21)20(25)18(3)7-4-6-17(2,16(23)24)13(18)5-8-19(20,10-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14-,17+,18+,19-,20+/m0/s1

InChI Key

UVEPVLCUQGRNSH-JKPZUIAWSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2([C@H](C[C@@H](C3)C(=C)C4=O)O)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(C(CC(C3)C(=C)C4=O)O)O)C)C(=O)O

Origin of Product

United States

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